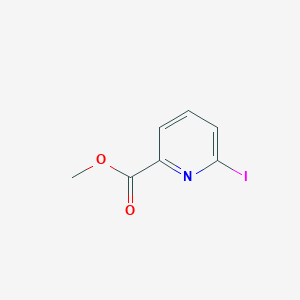

6-Iodo-pyridine-2-carboxylic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 8.10–8.05 ppm (d, J = 7.6 Hz, 1H, H-3): Aromatic proton adjacent to the ester group.

- δ 7.85–7.80 ppm (t, J = 7.8 Hz, 1H, H-4): Central aromatic proton.

- δ 7.45–7.40 ppm (d, J = 7.6 Hz, 1H, H-5): Proton para to iodine.

- δ 3.95 ppm (s, 3H, OCH₃): Methyl ester resonance.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Mass Spectrometry (MS) Profiles

IR (KBr, cm⁻¹):

- 1725 cm⁻¹ : Strong C=O stretch of the ester group.

- 1580 cm⁻¹ and 1465 cm⁻¹ : Aromatic C=C vibrations.

- 1230 cm⁻¹ : C-O ester asymmetric stretch.

MS (EI):

- m/z 263.03 [M⁺], consistent with molecular weight.

- Fragmentation peaks at m/z 235 (loss of CO), m/z 127 (pyridinyl fragment).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level confirms a planar pyridine ring (dihedral angles <1°). The C-I bond length computes to 2.10 Å , longer than C-Br (1.89 Å) due to iodine’s larger atomic radius. The ester group’s carbonyl oxygen exhibits partial negative charge (-0.42 e), while the iodine atom carries a slight positive charge (+0.18 e).

Table 2: DFT-derived bond lengths

| Bond | Length (Å) |

|---|---|

| C(2)-O(ester) | 1.34 |

| C(6)-I | 2.10 |

| N(1)-C(2) | 1.32 |

Propriétés

IUPAC Name |

methyl 6-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYNFXCTKHUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622638 | |

| Record name | Methyl 6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849830-15-5 | |

| Record name | Methyl 6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester typically follows a two-step approach:

Step 1: Esterification of 6-pyridine-2-carboxylic acid

The carboxylic acid group is converted into its methyl ester to protect it during subsequent iodination. This is commonly achieved by reacting the acid with methanol in the presence of an acid catalyst or using thionyl chloride (SOCl₂) followed by methanol treatment.Step 2: Selective Iodination at the 6-Position

The methyl ester is subjected to electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled conditions to introduce the iodine atom selectively at the 6-position of the pyridine ring.

This approach ensures regioselectivity and preserves the ester functionality, which can be hydrolyzed later if needed.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Pyridine-2-carboxylic acid + SOCl₂ + MeOH | Esterification: Acid chloride formation followed by methanolysis | Formation of methyl 6-pyridine-2-carboxylate |

| 2 | Methyl 6-pyridine-2-carboxylate + N-iodosuccinimide (NIS) in Acetic Acid, 80°C | Electrophilic iodination at 6-position | Formation of this compound with high regioselectivity |

| 3 (Optional) | Alkaline hydrolysis (NaOH, H2O/MeOH) | Deprotection of methyl ester to regenerate acid | 6-Iodo-pyridine-2-carboxylic acid |

- The iodination step requires careful temperature control (around 80°C) to avoid side reactions and ensure high yield and purity (>95% by HPLC).

- Monitoring by NMR (¹H and ¹³C) confirms the position of iodination and integrity of the ester group.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 6-Pyridine-2-carboxylic acid | Commercially available or synthesized |

| Esterification Reagents | SOCl₂, Methanol | Efficient conversion to methyl ester |

| Iodination Reagents | N-Iodosuccinimide (NIS), Acetic acid | Selective iodination at 6-position |

| Reaction Temperature | Esterification: 0-25°C; Iodination: ~80°C | Temperature control critical |

| Reaction Time | Esterification: 1-3 hours; Iodination: 2-4 hours | Monitored by HPLC/NMR |

| Purification | Crystallization or column chromatography | Achieves >95% purity |

| Yield | Typically 60-85% overall | Dependent on reaction optimization |

Research Findings and Analytical Data

NMR Spectroscopy:

¹H NMR shows characteristic signals for the methyl ester group (singlet near 3.8 ppm) and aromatic protons shifted due to iodine substitution. ¹³C NMR confirms the ester carbonyl (~165-170 ppm) and the iodinated carbon (~90-100 ppm).Mass Spectrometry:

Molecular ion peak at m/z 263 consistent with C7H6INO2 confirms molecular weight and presence of iodine.Purity Assessment: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and final product purity, with >95% purity considered acceptable for research and industrial use.

Analyse Des Réactions Chimiques

6-Iodo-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form other esters.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester typically involves the iodination of pyridine-2-carboxylic acid methyl ester. A common method includes the reaction of pyridine-2-carboxylic acid methyl ester with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst. This method is often optimized for industrial production using continuous flow reactors to ensure high yield and quality .

Chemical Structure:

- Molecular Formula: CHINO

- Molecular Weight: 263.04 g/mol

- CAS Number: 849830-15-5

Chemistry

This compound serves as a building block in organic synthesis. It is particularly useful for:

- Substitution Reactions: The iodine atom can be replaced by other functional groups, enabling the synthesis of more complex molecules.

- Esterification and Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid or participate in further esterification reactions .

Biology

In biological research, this compound is employed to study:

- Enzyme Mechanisms: Its halogenated nature allows for exploration of biochemical pathways involving halogenated compounds, which can affect enzyme activity and selectivity.

- Biological Pathways: It aids in understanding the roles of halogenated derivatives in various biological systems .

Medicine

The compound acts as an intermediate in synthesizing potential therapeutic agents:

- Antiviral Agents: Research indicates that derivatives of this compound may exhibit antiviral properties.

- Anticancer Compounds: Its reactivity allows for modifications that can lead to the development of anticancer drugs .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals:

- Polymers and Coatings: The compound contributes to the formulation of advanced materials with specific properties tailored for industrial applications .

Case Studies

Several studies have documented the applications of this compound:

-

Synthesis of Antiviral Compounds:

A study demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity against specific viruses, showcasing its potential in drug development . -

Enzyme Mechanism Studies:

Research utilizing this compound has provided insights into enzyme mechanisms involving halogenation, revealing how halogen substituents can modulate enzyme activity . -

Industrial Chemical Production:

Case studies on large-scale production methods highlight the efficiency of using continuous flow reactors for synthesizing this compound, which improves yield and reduces waste .

Mécanisme D'action

The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid methyl ester depends on its specific applicationThe iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards molecular targets . The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Substituents | Molecular Formula | Key Differences | Applications |

|---|---|---|---|---|

| 6-Iodo-pyridine-2-carboxylic acid methyl ester | I (C6), COOCH₃ (C2) | C₇H₆INO₂ | Reference compound | Cross-coupling, medicinal chemistry |

| 4-Iodo-pyridine-2-carboxylic acid | I (C4), COOH (C2) | C₆H₄INO₂ | Lacks methyl ester; iodine at C4 | Less reactive in ester-based coupling |

| 4-Methoxy-pyridine-2-carboxylic acid | OCH₃ (C4), COOH (C2) | C₇H₇NO₃ | Methoxy vs. iodine; reduced electrophilicity | Pharmaceuticals, ligand synthesis |

| 5-Iodo-6-methylpyridine-2-carboxylic acid | I (C5), CH₃ (C6), COOH (C2) | C₇H₆INO₂ | Methyl at C6; iodine at C5 | Higher anticancer activity (vs. non-iodinated analogs) |

Key Insights :

- Iodine Position : The 6-iodo substitution in the target compound enhances its reactivity in cross-coupling reactions compared to 4-iodo isomers (e.g., 4-Iodo-pyridine-2-carboxylic acid) .

- Ester vs. Acid Group : The methyl ester group improves solubility in organic solvents, facilitating synthetic applications, whereas carboxylic acid derivatives (e.g., 5-Iodo-6-methylpyridine-2-carboxylic acid) are more polar and suited for aqueous-phase reactions .

Halogen Substitution Effects

Table 2: Impact of Halogen Type on Reactivity

| Compound Name | Halogen | Electrophilicity (Relative) | Biological Activity (Anticancer) |

|---|---|---|---|

| This compound | I | High | Moderate |

| 6-Chloro-5-iodo-2-methylpyridine-3-carboxylate | Cl, I | Very High | High (dual halogen synergy) |

| 5-Chloro-6-methylpyridine-2-carboxylic acid | Cl | Moderate | Low |

Key Insights :

- Iodine vs. Chlorine : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) make it more reactive in substitution reactions .

- Dual Halogenation : Compounds like Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate exhibit enhanced biological activity due to synergistic effects of multiple halogens .

Positional Isomerism

Table 3: Positional Isomers and Their Properties

| Compound Name | Iodine Position | Functional Groups | Reactivity in Cross-Coupling |

|---|---|---|---|

| This compound | C6 | COOCH₃ (C2) | High (C6 iodine is sterically accessible) |

| 4-Iodo-pyridine-2-carboxylic acid | C4 | COOH (C2) | Moderate (steric hindrance at C4) |

| Sodium 4-iodopyridine-2-carboxylic acid | C4 | COO⁻Na⁺ (C2) | Low (ionic form limits reactivity) |

Key Insights :

- Steric Accessibility : Iodine at the 6-position (para to the ester group) offers better accessibility for metal-catalyzed coupling reactions compared to 4-iodo isomers .

Table 4: Antimicrobial and Anticancer Activity

| Compound Name | Antimicrobial Activity (MRSA) | Anticancer Activity (A549 Cells) | Notes |

|---|---|---|---|

| This compound | Not reported | Moderate | Used as synthetic intermediate |

| 5-Iodo-6-methylpyridine-2-carboxylic acid | Moderate | High | Direct bioactivity studied |

| 6-Methylpyridine-2-carboxylic acid | Low | Low | Non-halogenated analog |

Key Insights :

- Iodine’s Role: Iodinated compounds generally exhibit higher bioactivity than non-halogenated analogs due to enhanced electrophilicity and membrane permeability .

Activité Biologique

6-Iodo-pyridine-2-carboxylic acid methyl ester (CAS Number: 849830-15-5) is a pyridine derivative characterized by the presence of an iodine atom at the 6-position and a methyl ester group at the 2-position. This unique structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and other fields. This article reviews the compound's synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Iodination of Pyridine-2-carboxylic Acid Methyl Ester : This involves introducing iodine at the 6-position of the pyridine ring.

- Esterification of 6-Iodopyridine-2-carboxylic Acid : The acid can be reacted with methanol to form the methyl ester.

These methods are chosen based on desired yield, reaction conditions, and availability of starting materials.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Enzyme Interaction

The compound has been studied for its potential as an organocatalyst in biochemical reactions. Specifically, it can catalyze ester aminolysis, which is vital for synthesizing dipeptides from amino acid esters. The mechanism involves dual activation through hydrogen bonding between the catalyst and substrates, enhancing reaction efficiency .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of pyridine compounds, including those with iodine substitutions, may possess cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs demonstrate promise as anticancer agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of growth in Gram-positive bacteria compared to controls. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Catalytic Applications

In a series of experiments focusing on catalytic activity, this compound was used as a catalyst for aminolysis reactions. The results showed high conversion rates and selectivity for desired products, demonstrating its utility in organic synthesis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-pyridine-2-carboxylic acid | C7H6ClNO2 | Chlorine substitution; less reactive than iodine |

| 5-Iodo-pyridine-2-carboxylic acid | C7H6INO2 | Iodine at the 5-position; different reactivity |

| Methyl pyridine-2-carboxylate | C7H9NO2 | Lacks halogen; broader applications |

The presence of iodine at the 6-position enhances reactivity compared to other halogens or non-halogenated compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Iodo-pyridine-2-carboxylic acid methyl ester, and how can structural purity be validated?

- Synthesis : A one-step protocol using palladium-catalyzed cross-coupling reactions with aryl diazoacetates has been reported as a key method . This approach minimizes side reactions and improves yield compared to traditional halogenation pathways.

- Structural Validation :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the methyl ester group (δ ~3.8–4.0 ppm for OCH) and iodo substituent (deshielded aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (expected [M+H]: 279.9445).

- Elemental Analysis : Confirm iodine content (~45.4% by weight).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and NIOSH-approved respirators if aerosolization is possible .

- Storage : Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers). Stability data suggest no significant decomposition under these conditions for up to 12 months .

- Waste Disposal : Segregate halogenated waste and dispose via licensed hazardous waste contractors to avoid environmental release .

Q. How can researchers characterize the reactivity of the iodo substituent in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids under Pd(PPh) catalysis (e.g., 1 mol% Pd, KCO base, DMF solvent, 80°C). Monitor reaction progress via TLC or GC-MS .

- Competitive Studies : Compare reaction rates with analogous bromo- or chloro-pyridine esters to evaluate the iodo group’s leaving ability .

Advanced Research Questions

Q. What strategies optimize the use of this compound as a precursor for metal-carbene complexes?

- Catalytic Systems : Employ Rh(II) or Ir(III) catalysts to generate carbene intermediates. For example, Rh(OAc) in dichloromethane at 25°C facilitates carbene transfer to alkenes or alkynes .

- Reaction Optimization :

- Solvent Screening : Test polar aprotic solvents (e.g., DCM, THF) for carbene stability.

- Temperature Control : Lower temperatures (e.g., 0–10°C) reduce side reactions in sensitive substrates.

- Substoichiometric Additives : Use Lewis acids (e.g., Mg(OTf)) to enhance electrophilicity of the carbene intermediate .

Q. How can conflicting literature data on the compound’s stability under acidic/basic conditions be resolved?

- Controlled Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC at 254 nm.

- Kinetic Analysis : Calculate half-life () under extreme conditions (e.g., pH <2 or >10) to identify degradation pathways .

Q. What advanced spectroscopic techniques are suitable for studying electronic effects of the iodo group in coordination chemistry?

- X-ray Photoelectron Spectroscopy (XPS) : Analyze the iodine 3d binding energy (~619 eV) to assess electron-withdrawing effects on the pyridine ring .

- Electrochemical Studies : Perform cyclic voltammetry in acetonitrile to measure redox potentials influenced by the iodo substituent’s inductive effect .

Methodological Notes

- Contradictory Data : Discrepancies in stability studies may arise from impurities or solvent interactions. Always pre-purify the compound via column chromatography (silica gel, hexane/EtOAc) before testing .

- Synthetic Alternatives : If Pd catalysts are cost-prohibitive, explore Cu-mediated Ullmann-type couplings, though yields may be lower .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.